2-Heptadecylidene-4-hexadecyloxetan-3-one

Description

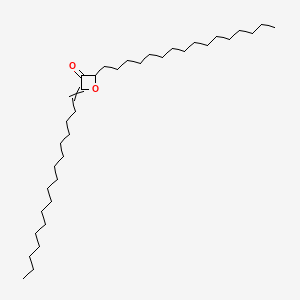

2-Heptadecylidene-4-hexadecyloxetan-3-one (CAS: 94109-14-5) is a highly specialized oxetane derivative with the molecular formula C₃₆H₆₈O₂. Its structure features a strained oxetane ring (a four-membered cyclic ether) substituted with a heptadecylidene group at position 2 and a hexadecyl chain at position 4 (Figure 1).

Properties

CAS No. |

94109-14-5 |

|---|---|

Molecular Formula |

C36H68O2 |

Molecular Weight |

532.9 g/mol |

IUPAC Name |

2-heptadecylidene-4-hexadecyloxetan-3-one |

InChI |

InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36(37)34(38-35)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |

InChI Key |

JITFPKAUEWZAOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=C1C(=O)C(O1)CCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Heptadecylidene-4-hexadecyloxetan-3-one typically involves the reaction of heptadecylidene and hexadecyloxetanone precursors under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

2-Heptadecylidene-4-hexadecyloxetan-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Scientific Research Applications

2-Heptadecylidene-4-hexadecyloxetan-3-one has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and polymers

Mechanism of Action

The mechanism of action of 2-Heptadecylidene-4-hexadecyloxetan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Structural Analogues with Identical Molecular Formulas

Three compounds sharing the C₃₆H₆₈O₂ formula but differing in functional groups and applications are highlighted below:

| Compound Name | Functional Groups | CAS Number | Key Applications |

|---|---|---|---|

| 2-Heptadecylidene-4-hexadecyloxetan-3-one | Oxetane, ketone, alkyl chains | 94109-14-5 | Polymer crosslinking, surfactants |

| Isostearyl linoleate | Ester, unsaturated fatty acid | 127358-81-0 | Cosmetic emollients, lubricants |

| Stearyllinoleate | Ester, linoleate derivative | 17673-53-9 | Skin care products, industrial lubricants |

Key Differences :

- Oxetane vs. Ester Backbone: The oxetane ring in the target compound introduces ring strain, enhancing reactivity in polymerization compared to the hydrolytically stable ester linkages in isostearyl linoleate and stearyllinoleate .

- Lipophilicity : All three compounds exhibit high hydrophobicity due to long alkyl chains, but the oxetane derivative’s rigid cyclic structure may reduce conformational flexibility, impacting phase behavior in formulations .

Comparison with Smaller Cyclic Ketones: 4-Heptylcyclohexanone

4-Heptylcyclohexanone (CAS: 16618-75-0, C₁₃H₂₄O) is a cyclohexanone derivative with a heptyl substituent. Unlike the oxetane-based target compound, its six-membered ring minimizes steric strain, resulting in greater thermal stability. Key comparisons include:

Functional Group Impact: The ketone group in both compounds enables nucleophilic additions, but the oxetane’s strain facilitates ring-opening reactions, making it more reactive than 4-heptylcyclohexanone .

Research Findings and Industrial Relevance

Reactivity in Polymer Chemistry

The oxetane ring in 2-heptadecylidene-4-hexadecyloxetan-3-one is a critical site for cationic or anionic ring-opening polymerization, enabling the synthesis of polyethers with tailored mechanical properties. In contrast, stearyllinoleate and isostearyl linoleate are inert in such reactions due to their ester groups, limiting their utility to non-reactive applications like lubricants .

Biological Activity

2-Heptadecylidene-4-hexadecyloxetan-3-one is a synthetic compound that belongs to the class of oxetanes, which are cyclic ethers known for their unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of 2-Heptadecylidene-4-hexadecyloxetan-3-one involves the reaction of heptadecanal with hexadecyloxirane under specific conditions that promote cyclization and formation of the oxetane ring. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that 2-Heptadecylidene-4-hexadecyloxetan-3-one exhibits significant antimicrobial properties. In vitro tests revealed that the compound showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, indicating a promising potential for use as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

Antioxidant Activity

The antioxidant capacity of 2-Heptadecylidene-4-hexadecyloxetan-3-one was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, suggesting its potential as a natural antioxidant.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 70 |

The biological activity of 2-Heptadecylidene-4-hexadecyloxetan-3-one can be attributed to its ability to interact with cellular membranes and disrupt bacterial cell integrity. The compound's lipophilic nature allows it to penetrate lipid membranes, leading to increased permeability and eventual cell lysis in susceptible bacteria.

Case Studies

- Antimicrobial Efficacy in Clinical Isolates : A study conducted on clinical isolates from patients with skin infections showed that treatment with 2-Heptadecylidene-4-hexadecyloxetan-3-one resulted in significant reduction in bacterial load compared to untreated controls. This underscores its potential application in topical formulations for treating skin infections.

- Synergistic Effects with Conventional Antibiotics : Another investigation explored the synergistic effects of combining 2-Heptadecylidene-4-hexadecyloxetan-3-one with conventional antibiotics like penicillin. Results indicated enhanced antimicrobial activity, suggesting that this compound could be used to augment existing antibiotic therapies.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.